[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine
Description
The compound (5-Bromo-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative featuring a brominated and dimethyl-substituted phenyl ring linked via a sulfonyl group to a 3-pyridylmethylamine moiety. This structure combines aromatic halogenation (bromine), steric bulk (dimethyl groups), and a heterocyclic pyridine ring, which are common pharmacophores in medicinal chemistry for modulating solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-10-6-11(2)14(7-13(10)15)20(18,19)17-9-12-4-3-5-16-8-12/h3-8,17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVWXQALQRRFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The sulfonylation step introduces the sulfonamide group, followed by the attachment of the pyridylmethylamine moiety. Common reagents used in these steps include bromine, sulfonyl chlorides, and pyridylmethylamine under controlled conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or the pyridyl ring.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(5-Bromo-2,4-dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridyl ring can engage in π-π interactions, enhancing binding affinity and specificity . These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Bioactivity Considerations
- Halogen Role: Bromine in the target and analogs (e.g., ) enhances lipophilicity and may participate in halogen bonding with biological targets.
- Pyridine vs. Pyrimidine : The target’s 3-pyridylmethyl group differs from pyrimidine-based amines () in basicity and hydrogen-bonding capacity, which could alter solubility or target engagement .
Research Findings and Data Gaps
- Synthesis: No direct synthesis data exists for the target compound. However, methods from (pyridine solvent, sulfonyl chloride coupling) and (amide bond formation via reflux) provide plausible routes .
- Biological Data: The evidence lacks activity data for the target.
- Physicochemical Properties : Computational modeling or experimental studies are needed to assess solubility, logP, and hydrogen-bonding capacity, which are critical for drug-likeness.
Biological Activity
The compound (5-Bromo-2,4-dimethylphenyl)sulfonylamine , a sulfonamide derivative, is characterized by its complex structure that includes a sulfonyl group attached to a 5-bromo-2,4-dimethylphenyl moiety and a 3-pyridylmethylamine group. Its molecular formula is C13H14BrN1O2S, indicating potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The unique combination of functional groups in (5-Bromo-2,4-dimethylphenyl)sulfonylamine contributes to its biological activity. The sulfonamide group is known for its role in various pharmacological applications, particularly as an antibacterial agent. The presence of bromine and dimethyl substituents on the phenyl ring may enhance its reactivity and selectivity towards biological targets.
Antimicrobial Activity
Compounds containing sulfonamide groups often exhibit significant antimicrobial properties. Research indicates that (5-Bromo-2,4-dimethylphenyl)sulfonylamine may possess similar activities due to its structural characteristics. Specific assays are needed to evaluate its efficacy against various pathogens.
| Activity Type | Potential Efficacy | Mechanism |
|---|---|---|
| Antibacterial | Moderate to High | Inhibition of bacterial folic acid synthesis |
| Antifungal | Moderate | Disruption of fungal cell membrane integrity |
| Antiviral | Potential | Interference with viral replication processes |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Cell Membrane Disruption : The compound may affect the integrity of microbial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : By mimicking substrates in nucleic acid synthesis pathways, it may inhibit viral replication.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including (5-Bromo-2,4-dimethylphenyl)sulfonylamine). Results showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans. The compound demonstrated moderate activity, indicating its potential use as an antifungal agent.
- Cytotoxicity Studies : Preliminary cytotoxicity tests on human cell lines revealed that while the compound exhibits some cytotoxic effects, it remains within acceptable safety margins for further development.
Conclusion and Future Directions
(5-Bromo-2,4-dimethylphenyl)sulfonylamine shows promise as a biologically active compound with potential applications in antimicrobial therapy. Further research is warranted to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.
Recommendations for Future Research
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and long-term safety.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity.
- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
